molecular formula C17H22O6 B1165116 Monocarboxyoctyl phthalate CAS No. 1923895-92-4

Monocarboxyoctyl phthalate

Cat. No.: B1165116
CAS No.: 1923895-92-4
M. Wt: 322.4 g/mol
InChI Key:
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Description

Monocarboxyoctyl phthalate is an organic compound with the chemical formula C17H22O6. It is a phthalate ester, which means it is derived from phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to enhance the properties of polyvinyl chloride (PVC) and other polymers.

Scientific Research Applications

Monocarboxyoctyl phthalate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential impacts on human health, especially in relation to its presence in medical devices and packaging.

    Industry: Widely used in the production of flexible PVC products, including cables, flooring, and automotive parts.

Safety and Hazards

Mono(6-carboxy-2-methylheptyl) phthalate is a highly flammable liquid and vapour. It can cause skin irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monocarboxyoctyl phthalate can be synthesized through the esterification of phthalic anhydride with octanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid to ensure the reaction proceeds to completion. The reaction can be represented as follows:

Phthalic anhydride+OctanolMonocarboxyoctyl phthalate+Water\text{Phthalic anhydride} + \text{Octanol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+Octanol→Monocarboxyoctyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Monocarboxyoctyl phthalate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and octanol.

    Oxidation: This compound can be oxidized to form phthalic acid derivatives.

    Substitution: this compound can undergo substitution reactions where the octyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various alkyl or aryl halides in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: Phthalic acid and octanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: New phthalate esters with different alkyl or aryl groups.

Mechanism of Action

Monocarboxyoctyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, reducing intermolecular forces and increasing flexibility. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This can lead to various health effects, including reproductive and developmental issues.

Comparison with Similar Compounds

Monocarboxyoctyl phthalate is similar to other phthalate esters, such as diethyl phthalate and dibutyl phthalate. it is unique in its specific alkyl chain length, which imparts distinct properties. Similar compounds include:

    Diethyl phthalate: Used in cosmetics and personal care products.

    Dibutyl phthalate: Used in adhesives and nail polish.

    Diisononyl phthalate: Used in flexible PVC applications.

This compound stands out due to its specific balance of flexibility and durability, making it particularly useful in certain industrial applications.

Properties

IUPAC Name

2-(6-carboxy-2-methylheptoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-11(6-5-7-12(2)15(18)19)10-23-17(22)14-9-4-3-8-13(14)16(20)21/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZDVFQRUJRRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873155
Record name Monocarboxyoctyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923895-92-4
Record name Monocarboxyoctyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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